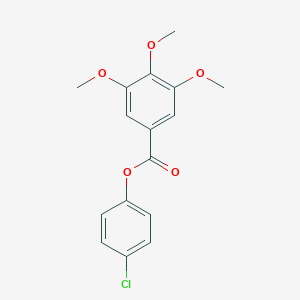

4-Chlorophenyl 3,4,5-trimethoxybenzoate

Beschreibung

Eigenschaften

Molekularformel |

C16H15ClO5 |

|---|---|

Molekulargewicht |

322.74 g/mol |

IUPAC-Name |

(4-chlorophenyl) 3,4,5-trimethoxybenzoate |

InChI |

InChI=1S/C16H15ClO5/c1-19-13-8-10(9-14(20-2)15(13)21-3)16(18)22-12-6-4-11(17)5-7-12/h4-9H,1-3H3 |

InChI-Schlüssel |

LGKVWHVTYJQVQR-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)Cl |

Kanonische SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)Cl |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Benzoate Ring

Modifications to the benzoate ring’s substituents significantly influence physicochemical and biological properties:

Methyl vs. Ethyl Esters

- Methyl 3,4,5-trimethoxybenzoate (CAS 1916-07-0) has a melting point (mp) of 82–84°C and a boiling point (bp) of 274–275°C, while the ethyl ester (compound 3 in ) has a lower mp (50–52°C) and higher yield (96% vs. 85% for methyl).

Nitro and Bromo Derivatives

- Ethyl 2,6-dinitro-3,4,5-trimethoxybenzoate (compound 5, ) introduces electron-withdrawing nitro groups, which may enhance reactivity in electrophilic substitutions or alter binding affinities in biological targets.

- N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide () replaces the ester with an amide linkage and substitutes chlorine with bromine. Bromine’s larger atomic radius could affect steric interactions in enzyme binding pockets .

Ester Group Modifications

The nature of the ester group (alkyl chain length, branching) impacts bioactivity:

Straight-Chain Alkyl Esters

- Propyl 3,4,5-trimethoxybenzoate (compound 3, ) demonstrates higher cytotoxicity against oral squamous cell carcinoma than its branched counterpart, isopropyl 3,4,5-trimethoxybenzoate (compound 4). This highlights the importance of linear alkyl chains in maintaining potency .

- Butyl 3,4,5-trimethoxybenzoate (compound 5, ) is 2.3× more potent than a reference drug, while isopentyl 3,4,5-trimethoxybenzoate (compound 6) shows slightly enhanced activity, suggesting moderate branching may optimize lipophilicity without compromising binding .

Chlorophenyl vs. Other Aromatic Groups

The 4-chlorophenyl group in the target compound is compared to other aryl substitutions:

Key Research Findings

Alkyl Chain Optimization : Straight-chain esters (e.g., propyl, butyl) generally exhibit superior cytotoxic activity compared to branched analogs, likely due to improved membrane permeability .

Substituent Effects : Electron-donating methoxy groups enhance stability and modulate electronic properties, while nitro or bromo substituents introduce steric or electronic effects critical for target interaction .

Chlorophenyl Advantage : The 4-chlorophenyl group in the target compound may offer a balance between lipophilicity and metabolic resistance, though direct biological data on this specific derivative requires further validation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chlorophenyl 3,4,5-trimethoxybenzoate, and how can reaction conditions be optimized for yield and purity?

- Methodology : Esterification of 3,4,5-trimethoxybenzoic acid with 4-chlorophenol via Steglich coupling (using DCC/DMAP) is a common approach. Reaction optimization includes monitoring by TLC (hexane:ethyl acetate, 7:3) and adjusting stoichiometric ratios (1.2:1 acid:phenol) to minimize unreacted starting material . Purification via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) improves purity. Yield can be enhanced by refluxing in anhydrous dichloromethane under nitrogen .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

- Methodology :

- 1H/13C NMR : Look for signals at δ 3.8–3.9 ppm (methoxy groups), δ 6.8–7.3 ppm (aromatic protons of 4-chlorophenyl), and δ 7.5–8.0 ppm (ester carbonyl resonance) .

- FT-IR : Confirm ester C=O stretch at ~1700 cm⁻¹ and methoxy C-O at ~1250 cm⁻¹.

- HRMS : Exact mass calculated for C₁₆H₁₅ClO₅ ([M+H]⁺: 322.0604) to validate molecular identity .

Q. How does the substitution pattern (e.g., methoxy, chloro groups) influence the compound’s stability under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies using HPLC (C18 column, methanol:water 70:30). Monitor degradation products at pH 2–9 and 40–60°C. Methoxy groups enhance steric protection of the ester bond, while electron-withdrawing chloro substituents may reduce hydrolytic stability in alkaline conditions .

Advanced Research Questions

Q. What are the structure-activity relationships (SAR) of 3,4,5-trimethoxybenzoate derivatives in anticancer or antiparasitic assays, and how does the 4-chlorophenyl moiety modulate potency?

- Methodology : Compare IC₅₀ values of analogs (e.g., methyl, benzyl, diphenyl esters) in vitro. For example, diphenyl 3,4,5-trimethoxybenzoate (IC₅₀ = 35.30 µM against Trypanosoma cruzi) vs. benzyl derivatives (IC₅₀ = 0.025 µM), highlighting the role of lipophilicity and aromatic interactions . Molecular docking (AutoDock Vina) can predict binding to targets like tubulin or kinase domains.

Q. How can computational methods (e.g., DFT, molecular dynamics) predict the interaction of this compound with biological targets such as opioid receptors or metabolic enzymes?

- Methodology :

- DFT : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions. The chloro group’s electron-withdrawing effect may enhance hydrogen bonding with receptor residues .

- Molecular Dynamics : Simulate binding stability in lipid bilayers (GROMACS) to assess membrane permeability .

Q. What strategies resolve contradictions in biological data across studies (e.g., varying IC₅₀ values or target selectivity)?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.